![molecular formula C19H19NO B174764 4-(4-Hex-5-enoxyphenyl)benzonitrile CAS No. 125786-59-6](/img/structure/B174764.png)
4-(4-Hex-5-enoxyphenyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hex-5-enoxyphenyl)benzonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HEBN and has been found to have a variety of interesting properties that make it useful in various fields of research. In
Wirkmechanismus
HEBN has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction and cognitive function. By inhibiting these enzymes, HEBN may have potential therapeutic effects for diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
HEBN has been found to have various biochemical and physiological effects. In vitro studies have shown that HEBN inhibits the activity of acetylcholinesterase and butyrylcholinesterase in a dose-dependent manner. In vivo studies have shown that HEBN can improve cognitive function in animal models of Alzheimer's disease. HEBN has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
HEBN has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potential therapeutic effects for various diseases. However, HEBN also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of HEBN.
Zukünftige Richtungen
There are several future directions for research on HEBN. One area of interest is the development of HEBN-based drugs for the treatment of Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of HEBN and its potential side effects. HEBN may also have potential applications in materials science, such as in the development of liquid crystal materials.
Synthesemethoden
The synthesis of HEBN involves the reaction of 4-hydroxybenzonitrile with 4-hex-5-en-1-ol in the presence of a catalyst. The reaction proceeds through an esterification reaction to form the desired product. The purity of the product can be improved through various purification methods, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
HEBN has been studied for its potential use in various fields of scientific research, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, HEBN has been found to have potential as a drug candidate due to its ability to inhibit certain enzymes. In organic chemistry, HEBN has been used as a starting material for the synthesis of other compounds. In materials science, HEBN has been studied for its potential use as a liquid crystal material.
Eigenschaften
CAS-Nummer |
125786-59-6 |
---|---|
Produktname |
4-(4-Hex-5-enoxyphenyl)benzonitrile |
Molekularformel |
C19H19NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
4-(4-hex-5-enoxyphenyl)benzonitrile |
InChI |
InChI=1S/C19H19NO/c1-2-3-4-5-14-21-19-12-10-18(11-13-19)17-8-6-16(15-20)7-9-17/h2,6-13H,1,3-5,14H2 |
InChI-Schlüssel |
WRTQCBQGFFYYOZ-UHFFFAOYSA-N |
SMILES |
C=CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
C=CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.